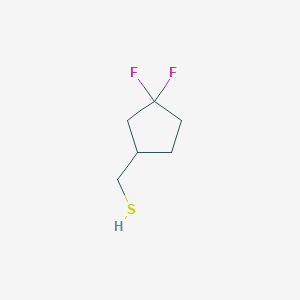

(3,3-Difluorocyclopentyl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

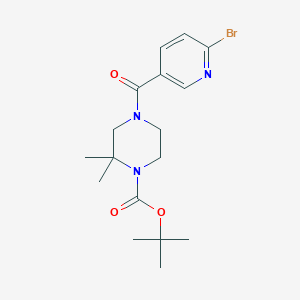

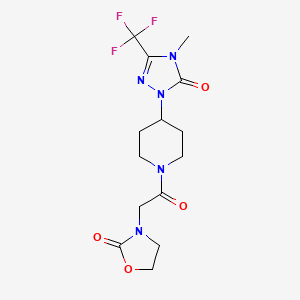

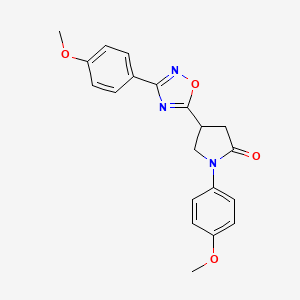

“(3,3-Difluorocyclopentyl)methanethiol” is a chemical compound with the CAS Number: 1693659-48-1 . It has a molecular weight of 152.21 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10F2S/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 . This indicates that the compound contains 6 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Electrocatalytic Conversion of CO2 to Methane

The research led by Liu et al. (2018) in "Small" focused on an electrocatalytic system that includes ultrathin MoTe2 layers for the conversion of CO2 to methane. This system demonstrates efficiency in methane production with a high faradaic efficiency of 83 ± 3% and durable activity over 45 hours. This study is a significant step in designing electrocatalysts for CO2 reduction to valuable fuels (Liu et al., 2018).

Methanethiolate Adsorption Studies

Maksymovych et al. (2006) conducted a detailed study on the chemisorptive bonding of methanethiolate (CH3S) on Au(111) surfaces. Utilizing STM and DFT at a single-molecule level, they identified the adsorption sites and dynamics of methanethiolate, contributing valuable insights into surface chemistry and molecule-surface interactions (Maksymovych et al., 2006).

Methane Activation for Chemical Conversion

Tang et al. (2014) in "Energy and Environmental Science" reviewed the current status and challenges in the field of methane activation, a process crucial for converting methane into more reactive and valuable chemicals. This review emphasizes the importance of C–H bond activation and outlines future challenges in this area of research (Tang et al., 2014).

Catalytic Conversion of Methane to Chemicals and Fuels

Lunsford (2000) in "Catalysis Today" examined the strategies for using methane, a major component of natural gas, as a feedstock for producing chemicals and fuels. The paper discusses various methodologies and challenges in the effective utilization of methane for industrial applications (Lunsford, 2000).

Methanethiol Oxidation Mediation

Chin and Lindsay (1994) in "Food Chemistry" studied the behavior of methanethiol in the presence of transition metals and ascorbate. They observed the role of these components in mediating the oxidation of methanethiol to compounds like dimethyl trisulfide, contributing to our understanding of chemical reactions involving methanethiol (Chin & Lindsay, 1994).

Methane Detection and Sensing

Zhou et al. (2018) in "Frontiers in Chemistry" reported on the synthesis of hierarchical ultrathin NiO nanoflakes and their application in methane gas sensing. Their research demonstrates the potential of these nanoflakes in developing high-performance sensors for detecting methane, a crucial aspect in environmental monitoring and industrial safety (Zhou et al., 2018).

Propiedades

IUPAC Name |

(3,3-difluorocyclopentyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2S/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNAVPIJTUGUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CS)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2709366.png)

![2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709374.png)

![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)

![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)

![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)

![N-(2,4-difluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2709382.png)